molecular formula C16H17N3OS B2486466 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone CAS No. 1171498-85-3

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone

Cat. No.: B2486466
CAS No.: 1171498-85-3
M. Wt: 299.39
InChI Key: AINIYBUGYXUOPV-UHFFFAOYSA-N
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Description

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone is a synthetic small molecule featuring a pyrimidine core and a thioether linkage, designed for use in chemical biology and drug discovery research. This compound is of significant interest in the development of novel kinase inhibitors. Its structure incorporates an aminopyrimidine moiety, which is a privileged scaffold in medicinal chemistry known for its ability to act as an ATP-competitive inhibitor for various kinase targets . The pyrrolidine substituent and the phenyl-thioethanone chain are key modulators of potency, selectivity, and cellular permeability, making this molecule a valuable chemical probe for studying signal transduction pathways. Research Applications and Value: The primary research value of this compound lies in oncology, particularly in exploring new mechanisms for targeting mitotic failure in cancer cells. Pyrimidine-based inhibitors have shown promising activity against specific kinases, such as Polo-like Kinase 4 (PLK4), which is a master regulator of centriole duplication and a recognized anticancer target. Overexpression of PLK4 is detected in a variety of cancers, including breast cancer, and its inhibition can lead to p53-dependent cell cycle arrest and selective cancer cell death . Researchers can utilize this compound to investigate its antiproliferative effects and its potential to induce mitotic catastrophe in various cancer cell lines. Furthermore, hybrid molecules containing pyrimidine and other heterocyclic systems are actively investigated for their anti-infective properties. The structural motifs present in this compound are analogous to those found in benzothiazole-pyrimidine hybrids, which have demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis by potentially acting on dual enzymatic targets like DprE1 and TMPKmt . This expands its utility beyond oncology into infectious disease research. Handling and Usage: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The product data sheet should be consulted for specific handling, storage, and disposal information.

Properties

IUPAC Name

1-phenyl-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-14(13-6-2-1-3-7-13)11-21-16-10-15(17-12-18-16)19-8-4-5-9-19/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINIYBUGYXUOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 1-phenyl-2-bromoethanone with 6-(pyrrolidin-1-yl)pyrimidine-4-thiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone with structurally related compounds, focusing on core scaffolds, substituents, and functional groups.

Structural Analogues with Thioether Linkages

  • Pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 2–10) : These compounds feature a pyrazolo-pyrimidinone core instead of a simple pyrimidine ring. The thioether linkage connects a substituted phenacyl group (e.g., 2-oxoethyl-thio) to the heterocyclic system.
  • Piperazine/Diazepane Derivatives (Compounds 5c–5i) : These compounds incorporate piperazine or diazepane rings linked to a pyrimidine-thioether moiety. For example, 5c (1-(4-(4-Chloro-2-fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone) has a piperazine ring substituted with a halogenated aryl group, differing from the pyrrolidine substituent in the target compound. The presence of a methoxybenzyl-thio group in these derivatives highlights the versatility of thioether modifications in altering solubility and binding affinity.

Pyrimidine-Based Ethanone Derivatives

  • 1-Phenyl-2-(pyrimidin-4-yl)ethanone (CAS 36912-83-1) : This simpler analogue lacks both the thioether bridge and the pyrrolidine substituent. Its molecular formula (C₁₂H₁₀N₂O) and weight (198.22 g/mol) are notably lower than those of the target compound, which includes additional sulfur and a pyrrolidine group.
  • 1-(Pyrimidin-4-yl)-2-(quinoxalin-6-yl)ethan-1-one (Compound 22) : This derivative replaces the phenyl group with a quinoxaline moiety and substitutes the thioether with a direct carbon-carbon bond.

Thio vs. Oxo Derivatives

  • Dihydropyrimidin-2(1H)-thiones :
    These compounds, such as the title compound in , feature a saturated pyrimidine ring with a thione group. The thione moiety (C=S) differs from the thioether (C-S-C) in the target compound, impacting both electronic properties and hydrogen-bonding capabilities. Biological studies on these derivatives reveal antibacterial and antifungal activities, suggesting that sulfur-containing groups can enhance bioactivity .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine 6-Pyrrolidin-1-yl, thioether, phenyl Not provided Not provided Thioether, pyrrolidine substituent
1-Phenyl-2-(pyrimidin-4-yl)ethanone Pyrimidine Pyrimidin-4-yl, phenyl C₁₂H₁₀N₂O 198.22 Lacks sulfur, simpler structure
Compound 5c Pyrimidine 4-Methoxybenzyl-thio, piperazine C₂₅H₂₆ClFN₄O₃S 540.07 Mp 142–145°C, high yield (90%)
Dihydropyrimidin-2(1H)-thione Dihydropyrimidine Thione, methyl, phenyl C₁₃H₁₃N₂OS 260.32 Antibacterial/antifungal activity

Biological Activity

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant case studies and research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1-phenyl-2-bromoethanone with 6-(pyrrolidin-1-yl)pyrimidine-4-thiol under basic conditions, using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds containing pyrrolidine and pyrimidine rings exhibit notable antimicrobial activity. In vitro studies have demonstrated that derivatives similar to this compound show effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to interact with specific molecular targets in cancer cells, potentially inhibiting pathways that lead to tumor growth. The presence of the pyrrolidine ring may enhance its ability to cross cellular membranes and exert therapeutic effects.

The mechanism of action for this compound is thought to involve binding to enzymes or receptors that modulate biological pathways. For instance, it may inhibit enzymes involved in DNA replication or cell division, leading to reduced proliferation of cancer cells.

Case Studies

A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives and their biological activities. Among these, compounds similar to this compound showed significant antibacterial activity, particularly against Gram-positive bacteria . Another investigation highlighted the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Comparative Analysis

Compound Structural Features Biological Activity
This compoundPyrrolidine and pyrimidine ringsAntimicrobial, anticancer
1-Phenyl-2-(pyrimidin-4-yl)ethanoneLacks pyrrolidine ringLower biological activity
1-Phenyl-2-((6-(morpholin-1-yl)pyrimidin-4-yl)thio)ethanoneMorpholine ring instead of pyrrolidineDifferent chemical properties

This table illustrates the uniqueness of 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-y))thio)ethanone compared to similar compounds, emphasizing its enhanced biological activity due to the presence of both pyrrolidine and pyrimidine rings.

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